molecular formula C20H14N2O3S B5299592 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5299592
M. Wt: 362.4 g/mol
InChI Key: DZWNKPIPYKKTAX-FBMGVBCBSA-N
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Description

4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one, also known as THP, is a synthetic compound that has been extensively studied for its potential therapeutic properties. THP belongs to the class of pyrrolone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells. Additionally, this compound has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This compound has been shown to have a good safety profile in animal studies, with no significant adverse effects reported at therapeutic doses. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient synthesis methods for this compound, which could enable larger-scale production and facilitate further studies of its biological activities. Another area of interest is the investigation of the potential use of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-acetylthiophene, benzoyl chloride, and 2-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial effects. This compound has also been investigated for its potential use as an anticoagulant and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-pyridin-2-yl-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-18(13-7-2-1-3-8-13)16-17(14-9-6-12-26-14)22(20(25)19(16)24)15-10-4-5-11-21-15/h1-12,17,23H/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWNKPIPYKKTAX-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CS4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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